molecular formula C10H12N2OS B2919025 3-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)phenol CAS No. 1936172-43-8

3-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)phenol

Cat. No.: B2919025
CAS No.: 1936172-43-8
M. Wt: 208.28
InChI Key: ACAVABCXHATUSW-UHFFFAOYSA-N
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Description

3-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)phenol is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)phenol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of phenol derivatives with thiazine precursors in the presence of catalysts. For example, the condensation of N-phenylthioureidoalkyl-α-diazo ketones with acids can lead to the formation of thiazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of thiazine derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro forms.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the thiazine ring .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various ethers or esters depending on the alkylating agent used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, thiazine derivatives have been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to their antibacterial properties . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)phenol is unique due to its specific structure, which allows it to exhibit a wide range of biological activities. Its phenolic hydroxyl group and thiazine ring contribute to its versatility in chemical reactions and its potential as a therapeutic agent .

Properties

IUPAC Name

3-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c13-9-4-1-3-8(7-9)12-10-11-5-2-6-14-10/h1,3-4,7,13H,2,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAVABCXHATUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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